Meta-Methyl Regioisomer Identity: Positional Isomerism as a Differentiator from the Para-Methyl Analog
The target compound bears a methyl substituent at the meta (3-) position of the phenethyl ring. Its closest cataloged analog, 1-[2-(4-methylphenyl)ethyl]-4,5-dihydro-1H-imidazol-2-amine (CAS 804439-91-6), bears the methyl group at the para (4-) position . While no direct biological comparison data are available for this specific pair, the class-level SAR literature on N-phenethylimidazolines demonstrates that phenyl ring substitution pattern decisively influences dopamine D4 versus D2/D3 receptor selectivity profiles [1]. The quantifiable chemical distinction is the substitution position: 3-methylphenyl versus 4-methylphenyl, which alters the electronic and steric environment of the aromatic ring and may differentially affect π-stacking and hydrophobic interactions within receptor binding pockets.
| Evidence Dimension | Phenyl ring methyl substitution position |
|---|---|
| Target Compound Data | Meta (3-) methyl substitution on phenethyl ring |
| Comparator Or Baseline | Para (4-) methyl substitution (CAS 804439-91-6) |
| Quantified Difference | Positional isomerism (meta vs. para); no quantitative biological differential data available |
| Conditions | Structural identity confirmed by IUPAC name and SMILES; biological relevance inferred from class-level SAR on D2-like receptor ligands [1] |
Why This Matters
This structural distinction defines the compound's unique chemical identity for procurement; any biological differentiation must be experimentally determined, as class-level SAR cannot be reliably extrapolated to this specific regioisomeric pair.
- [1] Mammoli, V. et al. (2016). A Novel Class of Dopamine D4 Receptor Ligands Bearing an Imidazoline Nucleus. ChemMedChem, 11(16), 1819-1828. View Source
